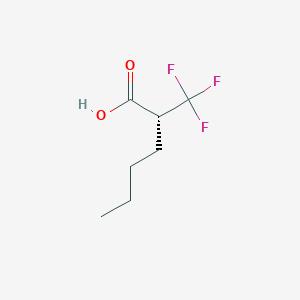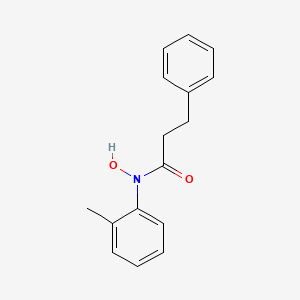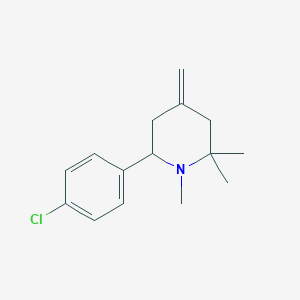![molecular formula C16H13N3O4 B14444340 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 75201-65-9](/img/structure/B14444340.png)
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl and a phenylbutane-1,3-dione moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of 2-nitroaniline followed by coupling with 1-phenylbutane-1,3-dione. The reaction conditions often include:
Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 1-phenylbutane-1,3-dione in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain precise control over reaction conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Oxidation: The azo group can be oxidized to form azoxy compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or sodium dithionite (Na2S2O4).
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid, HNO3).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Reduction: 2-[(E)-(2-Aminophenyl)dia
特性
CAS番号 |
75201-65-9 |
|---|---|
分子式 |
C16H13N3O4 |
分子量 |
311.29 g/mol |
IUPAC名 |
2-[(2-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-11(20)15(16(21)12-7-3-2-4-8-12)18-17-13-9-5-6-10-14(13)19(22)23/h2-10,15H,1H3 |
InChIキー |
PTIZQSBMHREOGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
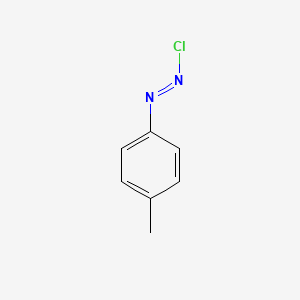
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
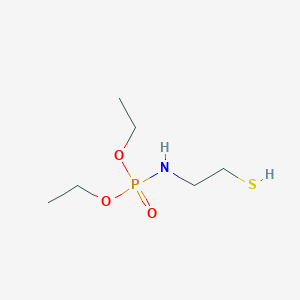
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
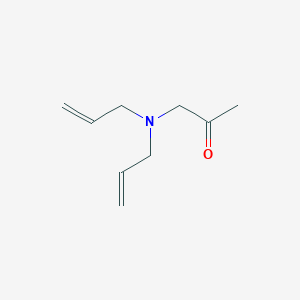
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
